(E)-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The reaction begins with the preparation of 2-chlorobenzyl mercaptan, which is synthesized by reacting 2-chlorobenzyl chloride with sodium hydrosulfide.
Alkylation: The intermediate is then alkylated with 2-bromoethylamine to form N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]amine.
Coupling reaction: The final step involves coupling the amine with 3-(4-methoxyphenyl)prop-2-enoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amides.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Metformin: A biguanide class compound used as an antidiabetic drug.
Thiazole derivatives: Compounds with a thiazole moiety, often used in medicinal chemistry.
Uniqueness
(E)-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2S/c1-23-17-9-6-15(7-10-17)8-11-19(22)21-12-13-24-14-16-4-2-3-5-18(16)20/h2-11H,12-14H2,1H3,(H,21,22)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEVIVYHQFIJJH-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCSCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCSCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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